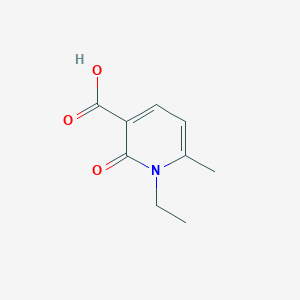

1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-ethyl-6-methyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-10-6(2)4-5-7(8(10)11)9(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHVANSXTMCUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=C(C1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652697 | |

| Record name | 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119446-11-5 | |

| Record name | 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Analysis of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid Derivatives

Introduction

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an attractive building block for designing novel therapeutics.[1][2] This guide provides an in-depth technical exploration of the spectroscopic techniques used to characterize a specific and important subclass: 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and its derivatives.

For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. This document serves as a practical, field-proven guide to leveraging a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—for the comprehensive analysis of these compounds. We will move beyond simple data reporting to explain the causality behind spectral features, providing a robust framework for confident structural elucidation.

The Core Molecular Scaffold

The foundational structure for this class of compounds is this compound. A critical feature of the 2-pyridone core is the tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form. For the vast majority of these derivatives, the lactam form is predominant in both solid and solution phases, a key consideration for interpreting all subsequent spectroscopic data.[1]

Caption: Core structure with IUPAC numbering.

Experimental Workflow: From Synthesis to Analysis

The synthesis of 2-pyridone derivatives is often achieved through efficient multicomponent reactions.[2] Following synthesis, a rigorous workflow of purification and characterization is essential to confirm the identity and purity of the target compound before any further biological evaluation.

Caption: Standard workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Analysis

Proton NMR reveals the chemical environment of each hydrogen atom, their relative numbers, and their connectivity through spin-spin coupling. For the title compound class, the ¹H NMR spectrum provides a distinct "fingerprint."

Expected Chemical Shifts and Couplings:

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale & Notes |

| H4 | 7.5 - 7.8 | d | J4,5 ≈ 7-8 Hz | Deshielded by the adjacent C3-substituent and ring conjugation. |

| H5 | 6.2 - 6.5 | d | J4,5 ≈ 7-8 Hz | Shielded relative to H4. The coupling constant confirms ortho relationship. |

| N-CH₂ CH₃ | 3.9 - 4.2 | q | J ≈ 7 Hz | The methylene protons are adjacent to the nitrogen atom. |

| C6-CH₃ | 2.2 - 2.4 | s | N/A | A sharp singlet characteristic of a methyl group on a C=C double bond. |

| N-CH₂C H₃** | 1.2 - 1.4 | t | J ≈ 7 Hz | The terminal methyl group of the N-ethyl substituent. |

| COOH | 12.0 - 14.0 | br s | N/A | Carboxylic acid proton, often broad and far downfield. Disappears upon D₂O exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred to ensure observation of exchangeable protons like -COOH.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400-500 MHz spectrometer involves 8-16 scans.[3]

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS peak.

¹³C NMR Analysis

Carbon NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).

Expected Chemical Shifts:

| Carbon Assignment | Expected δ (ppm) | Rationale & Notes |

| C2 (C=O) | 162 - 166 | Characteristic chemical shift for a lactam carbonyl carbon.[4] |

| C3-C OOH | 165 - 170 | Carboxylic acid carbonyl carbon. |

| C6 | 148 - 152 | sp² carbon attached to the electron-withdrawing nitrogen and the methyl group. |

| C4 | 140 - 144 | sp² methine carbon, significantly downfield. |

| C3 | 105 - 110 | sp² carbon, shielded due to its position in the ring. |

| C5 | 98 - 102 | sp² methine carbon, typically the most upfield of the ring carbons. |

| N-C H₂CH₃ | 40 - 45 | Aliphatic carbon directly attached to nitrogen. |

| C6-C H₃ | 18 - 22 | Aliphatic methyl carbon. |

| N-CH₂C H₃ | 13 - 16 | Terminal aliphatic methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of ¹³C.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a singlet. Acquisition times are longer than for ¹H NMR.

-

DEPT Analysis: Perform DEPT-90 and DEPT-135 experiments. A DEPT-90 spectrum will only show CH signals. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C2, C3, C6) will be absent in both DEPT spectra. This is invaluable for unambiguous assignment.[5]

-

Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies. For 2-pyridone derivatives, it is particularly useful for confirming the presence of the lactam and carboxylic acid moieties.

Characteristic Vibrational Frequencies:

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | Characteristic broad absorption due to hydrogen bonding. |

| C-H (sp²/aromatic) | 3000 - 3100 | Medium | Ring C-H stretching. |

| C-H (sp³/aliphatic) | 2850 - 2980 | Medium | Stretching of ethyl and methyl groups.[4] |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | Carbonyl stretch of the acid group. |

| C=O (Lactam) | 1650 - 1680 | Strong, Sharp | The most intense peak in the carbonyl region, confirming the 2-pyridone form.[6] |

| C=C (Ring) | 1550 - 1640 | Medium-Strong | Conjugated double bonds within the pyridone ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that complements NMR and IR data.

Analysis Approach:

-

Ionization: Electrospray Ionization (ESI) is the preferred method for these polar, non-volatile compounds, typically yielding protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[7]

-

High-Resolution MS (HRMS): HRMS (e.g., using TOF or Orbitrap analyzers) is critical for determining the exact mass of the molecular ion, which allows for the unambiguous calculation of the elemental formula.

-

Fragmentation (MS/MS): Tandem mass spectrometry can be used to isolate the molecular ion and induce fragmentation. Key expected fragmentation pathways for the title compound include:

-

Loss of CO₂ (44 Da) from the deprotonated carboxylate group.

-

Loss of the carboxylic acid group (45 Da).

-

Loss of the N-ethyl group (29 Da).

-

Experimental Protocol: LC-ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Infusion: The sample can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system to confirm purity.

-

Instrument Settings (Positive ESI Mode):

-

Set the ion source to positive mode.

-

Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

-

Data Acquisition: Acquire a full scan spectrum to identify the [M+H]⁺ ion.

-

MS/MS Analysis (Optional): If fragmentation data is needed, perform a product ion scan by selecting the m/z of the [M+H]⁺ ion as the precursor.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the 2-pyridone ring.

Expected Absorptions: The conjugated system, including the C=C bonds and the C=O group, gives rise to characteristic electronic transitions.

-

π→π* Transition: An intense absorption band is expected in the range of 280-320 nm.[8]

-

n→π* Transition: A weaker absorption band, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen, may be observed at a longer wavelength (>320 nm), though it is often obscured by the more intense π→π* band.[8]

The exact position and intensity of the absorption maximum (λmax) can be influenced by solvent polarity and the nature of substituents on the ring.[9]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of the compound. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.

-

Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 600 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

The structural characterization of this compound derivatives is a systematic process that relies on the convergent power of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the critical lactam and acid functional groups, high-resolution mass spectrometry validates the elemental composition and molecular weight, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the protocols and interpretative guidelines detailed in this document, researchers can achieve unambiguous and confident structural assignment, a critical step in the journey of drug discovery and development.

References

- Mishra, P. S., Aanandhi, M. V., & Ravichandiran, V. (2017). Design, Synthesis and Characterization of 2-pyridone Derivatives as C-Jun N-terminal Kinases (JNKs) Signaling Pathway Inhibitors. Research Journal of Pharmacy and Technology.

- Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry.

- Li, L., et al. (Year not available). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction.

- Higashi, T., & Shimada, K. (2004).

- De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989).

- Smits, J., et al. (2010). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A.

- El-faham, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum.

- Özdemir, N., et al. (2012). IR spectra of 1 (–) and 2.

- Supporting Information for Synthetic Communications. (2019). The Royal Society of Chemistry.

- Hicks, L. A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E.

- Katritzky, A. R., & Jones, R. A. (1960). Tautomeric pyridines. Part I. The structure of 2- and 4-hydroxypyridines. Journal of the Chemical Society.

- Adhikesavan, V., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry.

- Van Berkel, V. V., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics.

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Sci-Hub. 13C- and 1H-NMR spectra of 2-pyridone derivatives / Journal of Molecular Structure, 1989 [sci-hub.ru]

- 6. sciforum.net [sciforum.net]

- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ikm.org.my [ikm.org.my]

- 9. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid Analogs

Foreword: Unveiling the Therapeutic Potential of 2-Pyridone Scaffolds

For researchers, scientists, and drug development professionals, the 2-pyridone ring system represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. This guide provides an in-depth technical exploration of the crystal structure of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and its analogs, offering insights into their synthesis, structural analysis, and the crucial relationship between their conformation and biological function. While specific crystallographic data for the title compound is not publicly available, this guide will leverage data from closely related analogs to provide a comprehensive understanding of this important class of molecules.

I. The Synthetic Pathway: From Precursors to Crystalline Solids

The journey to elucidating the crystal structure of these analogs begins with their chemical synthesis. A common and efficient method for constructing the 2-pyridone-3-carboxylic acid scaffold is through multicomponent reactions. These reactions are highly valued in medicinal chemistry for their ability to generate molecular diversity from simple starting materials in a single step.

A prevalent synthetic route involves the condensation of an aldehyde, an active methylene compound (like an acetoacetate derivative), and a source of ammonia or a primary amine.[2][3] For N-substituted analogs such as the title compound, a primary amine (in this case, ethylamine) is used. Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times.[4]

The choice of reactants and reaction conditions is critical as it directly influences the final product's purity and crystallizability. For instance, the selection of solvents can affect the reaction rate and the solubility of the product, which in turn impacts the ease of purification and subsequent crystallization.

Experimental Protocol: A Representative Synthesis of a 2-Pyridone-3-Carboxylate Analog

The following protocol outlines a general procedure for the synthesis of a 1-substituted-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate derivative, adapted from established methodologies.[2][3]

Materials:

-

Ethyl acetoacetate

-

A primary amine (e.g., ethylamine)

-

An appropriate aldehyde

-

Ethanol (solvent)

-

Piperidine (catalyst)

Procedure:

-

To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add the primary amine (1 equivalent) and the aldehyde (1 equivalent).

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature or under gentle reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain crystals suitable for X-ray diffraction analysis.

II. Crystallographic Analysis: Decoding the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical behavior and biological activity.

From Crystal to Structure: The Experimental Workflow

The process of determining a crystal structure is a multi-step workflow, from growing suitable single crystals to refining the final structural model.

Figure 1: Experimental Workflow

Interpreting the Data: A Look at Analogous Structures

While the crystal structure of the exact title compound is not available, we can gain valuable insights by examining the crystallographic data of structurally similar compounds. For instance, the crystal structure of "Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate" reveals important packing features.[5] In this analog, the dihydropyrimidine ring adopts a screw-boat conformation, and the crystal packing is stabilized by a network of strong N—H···O and weaker C—H···O intermolecular hydrogen bonds.[5] Another related structure, "Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate," shows molecules linked into inversion dimers via pairs of N—H···O hydrogen bonds, which are further connected into a three-dimensional network.[6]

These examples highlight the importance of hydrogen bonding in the solid-state architecture of these molecules. The presence of the carboxylic acid and the 2-oxo group in the title compound's analogs suggests that hydrogen bonding will be a dominant intermolecular force, influencing crystal packing and potentially the compound's physical properties like solubility and melting point.

Table 1: Illustrative Crystallographic Data for Analogous Pyridine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₆N₂O₃ | Triclinic | P-1 | 7.5495 | 8.9797 | 11.0812 | 107.843 | 108.603 | 98.244 | [5] |

| Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₇H₂₂N₂O₆ | Triclinic | P-1 | 10.1447 | 10.1919 | 10.8724 | 117.882 | 101.371 | 105.498 | [6] |

| 2-Chloropyridine-3-carboxylic acid | C₆H₄ClNO₂ | Orthorhombic | Pna2₁ | 8.2741 | 13.1807 | 5.9961 | 90 | 90 | 90 | [7] |

III. Structure-Activity Relationships: The Link to Biological Function

The 2-pyridone scaffold is a known pharmacophore that acts as a bioisostere of 4-quinolones, a well-established class of antibacterial agents that inhibit bacterial DNA gyrase.[8][9] The precise orientation of substituents on the 2-pyridone ring is critical for its interaction with the enzyme's active site.

Structure-activity relationship (SAR) studies on 2-pyridone analogs have revealed several key features that govern their antibacterial potency:

-

The N-1 Substituent: The nature of the substituent at the N-1 position can influence the compound's pharmacokinetic properties, such as absorption and metabolism. An ethyl group, as in the title compound, is a common choice.

-

The C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is crucial for binding to the DNA gyrase enzyme. It is believed to interact with key amino acid residues in the active site.

-

Substituents at C-5 and C-6: Modifications at these positions can modulate the compound's spectrum of activity and potency against different bacterial strains.[10][11] For example, the methyl group at C-6 in the title compound's analogs is a common feature in active compounds.

The crystal structure provides the empirical data to rationalize these SAR observations. By visualizing the three-dimensional arrangement of the molecule, researchers can understand how different functional groups are positioned to interact with the target protein. This knowledge is invaluable for the design of new, more potent analogs.

Visualizing Molecular Interactions: A Conceptual Model

The interaction of a 2-pyridone inhibitor with bacterial DNA gyrase is a complex process. The following diagram illustrates a conceptual model of the key interactions based on the known mechanism of quinolone antibiotics.

Figure 2: Conceptual Molecular Interactions

IV. Conclusion and Future Directions

The crystal structure of this compound analogs provides a fundamental understanding of their chemical and physical properties, which in turn dictates their biological activity. While the precise structure of the title compound remains to be determined, the analysis of its close analogs offers a robust framework for guiding future research in this area. The synthesis and crystallographic analysis of new derivatives will continue to be a cornerstone of efforts to develop novel therapeutic agents based on the versatile 2-pyridone scaffold. The detailed structural information obtained from these studies will empower medicinal chemists to design next-generation drugs with improved efficacy and safety profiles.

V. References

-

Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. (n.d.). ACS Publications. Retrieved from [Link][8]

-

Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. (1998). PubMed. Retrieved from [Link][12]

-

Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. (1996). PubMed. Retrieved from [Link][9]

-

Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (n.d.). ResearchGate. Retrieved from [Link][10]

-

Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (n.d.). Oxford Academic. Retrieved from [Link][11]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH. Retrieved from [Link][1]

-

One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). MDPI. Retrieved from [Link][4]

-

Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (n.d.). ResearchGate. Retrieved from [Link][13]

-

Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. (n.d.). ResearchGate. Retrieved from [Link][2]

-

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). NIH. Retrieved from [Link][5]

-

2-Chloropyridine-3-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link][7]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). NIH. Retrieved from [Link][14]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link][15]

-

Synthesis of Diethyl 6-Amino-1-aryl-2-oxo-1,2-dihydropyridine-3,5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link][3]

-

(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). ResearchGate. Retrieved from [Link][16]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023). Semantic Scholar. Retrieved from [Link][17]

-

A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link][18]

-

(PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link][19]

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link][20]

-

A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2021). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link][21]

-

Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link][22]

-

Synthesis and crystal structures of N-substituted pyrazolines. (2013). PubMed. Retrieved from [Link][23]

-

N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. (n.d.). NIH. Retrieved from [Link][24]

-

Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PubMed Central. Retrieved from [Link][6]

Sources

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 23. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Profile of Substituted Dihydropyridine Carboxylic Acids

Introduction

The 1,4-dihydropyridine (DHP) nucleus is a foundational scaffold in medicinal chemistry, most notably for its role in the development of L-type calcium channel blockers.[1] These agents are critical in the management of cardiovascular diseases such as hypertension and angina.[2][3][4] This guide provides an in-depth exploration of the pharmacological profile of a specific subclass: substituted dihydropyridine carboxylic acids. We will delve into their mechanism of action, structure-activity relationships (SAR), key experimental protocols for their evaluation, and their therapeutic implications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cardiovascular and potentially other therapeutic agents.

Core Pharmacology of Dihydropyridine Carboxylic Acids

Mechanism of Action: Targeting the L-type Calcium Channel

Substituted dihydropyridine carboxylic acids primarily exert their effects by acting as antagonists at L-type voltage-gated calcium channels (CaV1.x family).[4][5] These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiac myocytes.[4][6] By blocking these channels, dihydropyridines inhibit the transmembrane influx of calcium ions, leading to the relaxation of vascular smooth muscle.[3][7] This vasodilation reduces peripheral vascular resistance, thereby lowering blood pressure.[3]

Unlike other classes of calcium channel blockers such as phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem), which have significant effects on cardiac tissue, dihydropyridines are more selective for vascular smooth muscle.[3][7][8] This selectivity is a key aspect of their pharmacological profile and contributes to their therapeutic utility in hypertension.

Caption: DHP action on L-type calcium channels leading to vasodilation.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of dihydropyridine carboxylic acids is heavily influenced by their specific substitutions. Generally, these compounds are metabolized in the liver, often by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] The duration of action can vary significantly, from short-acting formulations to long-acting agents like amlodipine, which has a longer half-life.[3] The addition of a carboxylic acid moiety can influence properties such as solubility and plasma protein binding, which in turn affects the drug's distribution and elimination.

Structure-Activity Relationships (SAR)

The pharmacological activity of dihydropyridine carboxylic acids is intricately linked to the nature and position of substituents on the dihydropyridine ring. The presence of a carboxylic acid group, typically at the 3- or 5-position, is a defining feature of this subclass.

| Position on DHP Ring | Substituent Type | Impact on Activity |

| C4 | Aromatic Ring (e.g., nitrophenyl) | Essential for antagonistic activity. The substitution pattern on this ring can modulate potency and selectivity.[9] |

| C3 and C5 | Ester or Carboxylic Acid | Asymmetrical esters or the presence of a carboxylic acid can influence potency and pharmacokinetic properties. The carboxylic acid can improve water solubility.[9] |

| C2 and C6 | Small Alkyl Groups (e.g., methyl) | Generally required for optimal activity. |

| N1 | Unsubstituted (NH) | Crucial for activity; substitution at this position typically reduces or abolishes calcium channel blocking effects. |

The flattened-boat conformation of the dihydropyridine ring is also a key determinant of its interaction with the L-type calcium channel.[10]

Caption: Workflow for a radioligand binding assay.

Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the effect of a compound on the function of L-type calcium channels by recording the ionic currents flowing through them.

Objective: To determine the concentration-dependent inhibition of L-type calcium currents by a test compound.

Materials:

-

Cell line expressing the target L-type calcium channel (e.g., tsA-201 cells transfected with CaV1.2 subunits). [11]

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling micropipettes

-

Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier)

-

Intracellular solution (pipette solution)

-

Data acquisition and analysis software

Methodology:

-

Cell Preparation: Culture transfected cells on glass coverslips.

-

Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +10 mV) to elicit L-type calcium currents.

-

Compound Application: After establishing a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Data Acquisition: Record the peak current amplitude at each concentration after the effect has reached a steady state.

-

Data Analysis: Normalize the current at each concentration to the baseline current. Plot the normalized current against the log concentration of the compound to determine the IC50 for channel inhibition.

Therapeutic Applications and Future Directions

Substituted dihydropyridine carboxylic acids are primarily developed for the treatment of hypertension and angina. [2]Their vascular selectivity makes them particularly useful for these indications. [3][8]However, the versatility of the dihydropyridine scaffold has led to investigations into other therapeutic areas, including:

Future research in this area will likely focus on designing molecules with improved tissue selectivity and pharmacokinetic profiles to minimize side effects such as peripheral edema, headache, and flushing. [2][17]Furthermore, exploring the potential of these compounds in non-cardiovascular diseases is a promising avenue for drug discovery. The development of derivatives that retain these other biological activities without significant calcium channel blocking effects could lead to novel therapeutic agents. [14]

Conclusion

Substituted dihydropyridine carboxylic acids represent a significant and versatile class of compounds. Their well-defined mechanism of action on L-type calcium channels, coupled with a rich structure-activity relationship, provides a solid foundation for rational drug design. The experimental protocols outlined in this guide are essential for characterizing the pharmacological profile of novel analogues. As research continues to uncover the broader biological activities of the dihydropyridine scaffold, the potential for developing new and improved therapeutics for a range of diseases remains substantial.

References

-

How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. (2021-06-22). Available at: [Link]

-

Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC - NIH. Available at: [Link]

-

A Review on Synthesis and Biological Potential of Dihydropyridines. (2024-01-01). Available at: [Link]

-

What are the dihydropyridines (calcium channel blockers)? - Dr.Oracle. (2025-07-12). Available at: [Link]

-

How Do Dihydropyridine Calcium Channel Blockers Work? - BuzzRx. (2022-10-13). Available at: [Link]

-

Dihydropyridine calcium channel blockers - Wikipedia. Available at: [Link]

-

Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications - YouTube. (2020-04-15). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,4-dihydropyridine Derivatives as Potent Antitubercular Agents - PubMed. Available at: [Link]

-

Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative - The Pharma Innovation. (2023-04-26). Available at: [Link]

-

Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity: An In-Silico Investigation Targeting the L-Type Calcium Channel (CaV1.2) - Preprints.org. (2025-12-09). Available at: [Link]

-

Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major - PubMed. (2021-07-19). Available at: [Link]

-

1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed. Available at: [Link]

-

Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed. (2023-07-30). Available at: [Link]

-

Synthesis and Biological Evaluation of 1,4-Dihydropyridine Derivatives as Anti- inflammatory Agents - ResearchGate. (2025-09-16). Available at: [Link]

-

What are the characteristics of Dihydropyridine (DHP) calcium channel blockers, including their names, mechanism of action, route of administration, dosage, half-life, adverse effects, and contraindications? - Dr.Oracle. (2025-03-10). Available at: [Link]

-

Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online. (2017-07-17). Available at: [Link]

-

Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications - PubMed. Available at: [Link]

-

The Novel Development of an Experimental Model of Dihydropyridine Calcium Channel Blocker Poisoning using Intravenous Amlodipine - PMC - NIH. Available at: [Link]

-

Dihydropyridine derivative: Significance and symbolism. (2025-07-31). Available at: [Link]

-

Effects of dihydropyridine calcium channel modulators in the heart: pharmacological and radioligand binding correlations - PubMed. Available at: [Link]

-

1,4-Dihydropyridines: A Multtifunctional Molecule- A Review. Available at: [Link]

-

L-type calcium channel - Wikipedia. Available at: [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC - PubMed Central. Available at: [Link]

-

(PDF) 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. (2025-08-08). Available at: [Link]

-

Discovery and Development of Calcium Channel Blockers - PMC - PubMed Central. Available at: [Link]

-

In Vitro Characterization of L-Type Calcium Channels and Their Contribution to Firing Behavior in Invertebrate Respiratory Neurons. Available at: [Link]

-

L-type voltage-gated calcium channel regulation of in vitro human cortical neuronal networks - PMC - NIH. Available at: [Link]

-

A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure - PMC - NIH. (2023-10-12). Available at: [Link]

-

L-type voltage-operated calcium channels contribute to astrocyte activation in vitro - PMC. Available at: [Link]

-

L-Type CaV1.2 Calcium Channels: From In Vitro Findings to In Vivo Function. (2014-01-01). Available at: [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - MDPI. (2023-06-20). Available at: [Link]

-

Hypertrophic cardiomyopathy - Wikipedia. Available at: [Link]

Sources

- 1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. droracle.ai [droracle.ai]

- 4. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]

- 5. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. buzzrx.com [buzzrx.com]

- 8. Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 | Benchchem [benchchem.com]

- 10. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Design, Synthesis, and Biological Evaluation of 1,4-dihydropyridine Derivatives as Potent Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

The Ascendant Trajectory of Pyridine Derivatives in Modern Therapeutics: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Primacy of the Pyridine Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command as much attention as the pyridine ring. This six-membered aromatic nitrogen heterocycle is a cornerstone in the architecture of a vast array of natural products, vitamins, and, most notably, therapeutic agents.[1][2] Its prevalence is not a matter of chance; the pyridine motif's unique electronic properties, its capacity to act as a hydrogen bond acceptor, and its ability to modulate the physicochemical properties of a molecule—such as solubility and metabolic stability—make it a privileged scaffold in drug design.[3][4] Pyridine and its derivatives are integral components of numerous FDA-approved drugs, spanning indications from cancer and viral infections to inflammation and cardiovascular disease.[3][5]

This guide eschews a conventional review format. Instead, it serves as a technical deep-dive into the biological activities of novel pyridine derivatives, structured to provide actionable insights for the laboratory and drug development pipeline. We will dissect the causal relationships behind experimental designs, present validated protocols, and explore the mechanistic underpinnings of pyridine's therapeutic potential, grounding every claim in authoritative data.

Part 1: The Vanguard of Oncology — Pyridine Derivatives as Anticancer Agents

The application of pyridine derivatives in oncology is perhaps the most dynamic and promising area of research. These compounds exert their anticancer effects through a sophisticated and diverse array of mechanisms, often targeting the very pathways that define cancer's lethality: uncontrolled proliferation, survival, and metastasis.[6][7]

Mechanism of Action: Precision Targeting of Cancer Pathways

Modern anticancer drug development prioritizes targeted therapies that exploit molecular vulnerabilities specific to cancer cells. Pyridine derivatives have proven to be exceptionally versatile in this regard.

A. Kinase Inhibition: Halting Angiogenesis and Proliferation

Kinases are critical nodes in the signaling networks that govern cell growth and survival. Many pyridine-based compounds function as potent kinase inhibitors. A prime example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors recruit blood vessels to sustain their growth.[8][9] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these derivatives disrupt the downstream signaling cascade, effectively starving the tumor.[6]

Similarly, novel pyridine-2-carboxamide analogues have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation.[10] Inhibiting HPK1 enhances the body's own immune response against the tumor, a cornerstone of modern immunotherapy.[10]

Signaling Pathway: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by pyridine derivatives.

B. Induction of Apoptosis and Cell Cycle Arrest

Rather than directly killing cells, many successful chemotherapeutics induce programmed cell death (apoptosis) or halt the cell division cycle, giving the immune system time to clear the malignant cells. Certain pyridone-based agents have been shown to induce G2/M phase cell cycle arrest in liver and breast cancer cells.[11] This effect is often mediated through the upregulation of key tumor suppressor proteins like p53 and p21, and the activation of stress-related signaling proteins such as JNK.[11]

Quantitative Efficacy of Anticancer Pyridine Derivatives

The potency of a potential drug is quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to inhibit a biological process by 50%. Lower IC₅₀ values indicate higher potency.

| Compound Class | Target Cell Line | Mechanism/Target | IC₅₀ (µM) | Reference |

| Pyridine-Urea (Compound 8e) | MCF-7 (Breast Cancer) | VEGFR-2 Inhibition | 0.22 | [9][12] |

| Pyridone (Compound 1) | HepG2 (Liver Cancer) | G2/M Arrest, Apoptosis | 4.5 | [11] |

| Pyrrolo[3,2-c]pyridine (1r) | Bone Marrow Macrophages | FMS Kinase Inhibition | 0.084 | [13] |

| Pyridine-2-carboxamide (19) | CT26 (Colorectal Cancer) | HPK1 Inhibition | In vivo TGI=94.3% | [10] |

| Imidazo[4,5-b]pyridine (3f) | K562 (Leukemia) | Cytotoxicity, COX-2 | < 20 | [14] |

TGI = Tumor Growth Inhibition

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in screening potential anticancer compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Workflow: MTT Assay for Cytotoxicity Screening

Caption: Standard workflow for determining IC50 values using the MTT assay.

Part 2: Combating Infectious Disease — Antimicrobial and Antiviral Pyridines

The rise of multidrug-resistant (MDR) pathogens and the ever-present threat of viral pandemics underscore the urgent need for new anti-infective agents.[15][16] Pyridine derivatives have emerged as a versatile scaffold in this arena, exhibiting potent activity against a wide range of bacteria, fungi, and viruses.[17][18]

Antibacterial and Antifungal Activity

Novel pyridine compounds have demonstrated excellent antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[15] The mechanism often involves the disruption of essential cellular processes or the structural integrity of the pathogen. For instance, certain tetrahydrothieno[2,3-c]pyridine derivatives induce outer membrane damage in E. coli by binding to the BamA protein, which is crucial for outer membrane protein biogenesis.[19]

Structure-activity relationship (SAR) studies reveal that antimicrobial potency is often linked to the molecule's lipophilicity. The addition of long alkyl chains (C12-C16) to pyridinium salts, for example, can enhance their ability to disrupt microbial membranes, leading to improved antimicrobial activity.[2]

Table of Minimum Inhibitory Concentrations (MIC) for Antimicrobial Pyridines

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| N-alkylated pyridine salts | S. aureus | 56 (as % inhibition) | [15] |

| N-alkylated pyridine salts | E. coli | 55 (as % inhibition) | [15] |

| Thienopyridine derivative | E. coli | < 0.0195 (mg/mL) | [20] |

| Thienopyridine derivative | C. albicans | < 0.0048 (mg/mL) | [20] |

Antiviral Potential

Pyridine derivatives have shown significant inhibitory potential against a variety of viruses, including HIV, hepatitis C (HCV), and coronaviruses, by targeting key viral enzymes like reverse transcriptase and proteases.[21][22][23] In the context of the COVID-19 pandemic, molecular docking studies identified pyridine derivatives, such as terpyridine, as potent potential inhibitors of key SARS-CoV-2 proteins.[23] The mechanism often involves binding to the active site of viral enzymes crucial for replication, such as the 3CL protease (3CLpro).[17]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It involves challenging the microbe with serial dilutions of the compound in a liquid nutrient broth.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridine derivative in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Modulating Inflammation and Neurodegeneration

Beyond oncology and infectious disease, pyridine derivatives show significant promise in treating inflammatory conditions and neurodegenerative disorders.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of some 3-hydroxy-pyridine-4-one derivatives are thought to be linked to their iron-chelating properties.[24][25] Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (iron-containing).[24] By sequestering iron, these compounds may indirectly inhibit these pro-inflammatory pathways. Other derivatives, such as certain imidazo[1,2-a]pyridines, act as direct, potent, and selective inhibitors of the COX-2 enzyme, a well-established target for anti-inflammatory drugs.[14][26]

Diagram: COX Pathway and Pyridine Inhibition

Caption: Inhibition of the Pro-inflammatory COX pathway by pyridine derivatives.

Neuroprotective Activity

In the context of Alzheimer's disease, the aggregation of β-amyloid (Aβ) peptides is a key pathological event. Novel 2,6-disubstituted pyridine derivatives have been specifically designed to interact with the β-sheet conformation of Aβ, thereby inhibiting its aggregation.[27] The 2,6-diaminopyridine moiety was identified as a critical structural component for this inhibitory activity.[27]

Part 4: Synthesis and Structure-Activity Relationship (SAR)

The biological activity of a pyridine derivative is exquisitely sensitive to the nature and position of substituents on its core ring. Understanding these structure-activity relationships (SAR) is fundamental to rational drug design.

General SAR Insights

A comprehensive analysis of pyridine derivatives with antiproliferative activity has revealed several key trends:[1][28][29]

-

Activating Groups: The presence of electron-donating and hydrogen-bonding groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) often enhances antiproliferative activity.[1][30]

-

Detrimental Groups: Conversely, the inclusion of halogen atoms or other bulky groups can sometimes lead to lower activity.[1][29]

-

Positional Isomerism: The position of substituents is critical. For instance, in a series of metronidazole-pyridine conjugates, derivatives with a carboxyl group at the 3-position of the pyridine ring were significantly more potent as anticancer agents than those with the group at the 2- or 4-position.[31]

SAR Logic Diagram

Caption: General structure-activity relationship principles for pyridine derivatives.

Conclusion and Future Perspectives

The pyridine scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent and selective anticancer action to broad-spectrum antimicrobial and anti-inflammatory effects. The future of pyridine-based drug discovery lies in leveraging our growing understanding of SAR to design next-generation therapeutics. Key areas of focus will include the development of dual-target inhibitors that can address multiple pathological pathways simultaneously—such as compounds that inhibit both carbonic anhydrases and nicotinamide phosphoribosyltransferase in hypoxic tumors—to overcome drug resistance.[32] Furthermore, enhancing the selectivity and improving the solubility and bioavailability of these promising compounds remain critical challenges that will drive innovation in synthetic and medicinal chemistry for years to come.[8]

References

-

Gulea, M., Raducan, A., & Pui, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link][15][17][18]

-

(N/A). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link][13]

-

Varela-M, C. A., Figueredo-B, D. M., & Varela-R, A. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link][1][28][29][30]

-

(N/A). (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link][8]

-

(N/A). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link][33]

-

Christodoulou, M. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. [Link][11]

-

Delfan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research. [Link][24][25]

-

Abdel-Aziz, A. A.-M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link][9][12]

-

Thirupathi, G., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters. [Link][27]

-

Varela-M, C. A., Figueredo-B, D. M., & Varela-R, A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link][28][29][30]

-

(N/A). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link][2]

-

(N/A). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora. [Link][30]

-

Sabia, V., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [Link][34]

-

(N/A). Synthesis and anticancer activity of some new pyridine derivatives. ResearchGate. [Link][35]

-

Delfan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH. [Link][25]

-

Avasthi, P., et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. IJSDR. [Link][36]

-

(N/A). Newer biologically active pyridines: A potential review. ResearchGate. [Link][37]

-

(N/A). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link][38]

-

(N/A). (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link][7]

-

Abdel-Aziz, A. A.-M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link][12]

-

Gulea, M., Raducan, A., & Pui, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link][17]

-

Gulea, M., Raducan, A., & Pui, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. [Link][18]

-

(N/A). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. ResearchGate. [Link][20]

-

Li, Y., et al. (2016). Synthesis and Anticancer Activity of Metronidazole Derivatives Containing Pyridine Ring. Letters in Drug Design & Discovery. [Link][31]

-

(N/A). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link][21]

-

Amr, A.-G. E., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie. [Link][39]

-

(N/A). Pyridine Moiety: Recent Advances in Cancer Treatment. Open Access Journals. [Link][40]

-

Fakhri, F., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link][26]

-

Moganedi, K. M., et al. (2018). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. BMC Chemistry. [Link][14]

-

(N/A). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publisher. [Link][22]

-

Gulea, M., Raducan, A., & Pui, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link][41]

-

Balasubramanian, B., et al. (2023). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Cancer Informatics. [Link][23]

-

(N/A). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Islam, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. [Link][16]

-

Varela-M, C. A., Figueredo-B, D. M., & Varela-R, A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link][29]

-

Chen, J., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. [Link][42]

-

Nocentini, A., et al. (2023). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry. [Link][32]

-

(N/A). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. ResearchGate. [Link][43]

-

(N/A). (2026). New tetrahydrothieno[2,3-c]pyridine derivatives with broad gram-negative antibacterial activity. BioWorld. [Link][19]

-

Li, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][10]

-

Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience. [Link][44]

-

Sharma, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link][5]

-

Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link][45]

-

Singh, J., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics. [Link][3]

-

(N/A). Some commercially available drugs containing the pyridine scaffold. ResearchGate. [Link][4]

-

Kennedy, C. R., et al. (2024). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link][46]

Sources

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemijournal.com [chemijournal.com]

- 8. ijsat.org [ijsat.org]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New tetrahydrothieno[2,3-<em>c</em>]pyridine derivatives with broad gram-negative antibacterial activity | BioWorld [bioworld.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. investigadores.unison.mx [investigadores.unison.mx]

- 31. benthamdirect.com [benthamdirect.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. openaccessjournals.com [openaccessjournals.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

- 36. ijsdr.org [ijsdr.org]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. ijpsonline.com [ijpsonline.com]

- 41. mdpi.com [mdpi.com]

- 42. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. ijpsjournal.com [ijpsjournal.com]

- 44. semanticscholar.org [semanticscholar.org]

- 45. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 46. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid and the 2-Pyridone Scaffold in Modern Drug Discovery

Abstract: The 2-pyridone ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and favorable metabolic stability make it a highly sought-after motif in drug design.[3][4] This guide centers on 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid , a representative member of this class, to explore the synthesis, biological potential, and strategic application of 2-pyridone-3-carboxylic acids in drug discovery. We will delve into detailed synthetic and analytical protocols, examine potential mechanisms of action, and present logical workflows for advancing such compounds from initial hits to clinical candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The 2-Pyridone Scaffold: A Privileged Motif in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones of the pharmaceutical industry, providing the structural framework for a vast array of bioactive agents.[1][2] Among these, the 2-pyridone scaffold has emerged as particularly significant due to its potent and diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][5]

The value of the 2-pyridone core lies in its chemical versatility. It can act as a bioisostere for amides, phenols, and other aromatic systems, while simultaneously serving as both a hydrogen bond donor (via the N-H group, if unsubstituted) and acceptor (via the carbonyl oxygen).[3][4] This dual nature allows for complex and specific interactions with biological targets like enzyme active sites and protein receptors. Furthermore, strategic substitution on the pyridone ring allows for the fine-tuning of physicochemical properties such as lipophilicity and aqueous solubility, which are critical for optimizing drug-like characteristics.[4] Several FDA-approved drugs, including the anti-fibrotic agent Pirfenidone and the anti-HIV drug Doravirine, feature a 2-pyridone core, underscoring its clinical and commercial relevance.[3]

Physicochemical and Structural Profile of the Target Compound

This compound serves as our model compound. Its structure combines the key features of the scaffold: an N-alkyl substituent (ethyl), a methyl group at the 6-position that can influence steric interactions and metabolism, and a carboxylic acid at the 3-position, which provides a key site for target binding or salt formation to improve solubility.

| Property | Value | Source |

| CAS Number | 1119446-11-5 | |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% (Typical) | |

| InChI Key | QFHVANSXTMCUEL-UHFFFAOYSA-N |

Synthetic Strategies and Methodologies

The synthesis of substituted 2-pyridones can be achieved through various established routes, often involving condensation and cyclization reactions.[6][7] A robust and adaptable method for synthesizing our target compound, This compound , is detailed below. This multi-step synthesis is based on a classical Hantzsch-like pyridine synthesis followed by oxidation and hydrolysis.

Detailed Experimental Protocol: Synthesis of the Target Compound

Rationale: This pathway is chosen for its reliability and the commercial availability of starting materials. The initial Knoevenagel condensation followed by Michael addition and cyclization provides a direct route to the dihydropyridine core. Subsequent oxidation and hydrolysis are standard, high-yielding transformations.

Step 1: Synthesis of Ethyl 2-cyano-3-ethylaminocrotonate

-

To a round-bottom flask, add ethyl cyanoacetate (1.0 equiv), ethylamine (1.1 equiv, as a solution in ethanol), and a catalytic amount of piperidine (0.05 equiv) in ethanol.

-

Stir the mixture at room temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

-

Dissolve the crude product from Step 1 in an appropriate solvent like DMF.

-

Add ethyl acetoacetate (1.0 equiv) and a base such as potassium carbonate (1.5 equiv).[6]

-

Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the purified ethyl ester.

Step 3: Hydrolysis to this compound

-

Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2.0-3.0 equiv) and reflux the mixture for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify carefully with concentrated HCl to pH ~2-3.

-

The carboxylic acid will precipitate as a solid. Filter the product, wash thoroughly with cold water to remove salts, and dry under vacuum.

Self-Validation and Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (LC-MS): To verify the molecular weight.

-

HPLC: To determine purity, which should be >95% for use in biological assays.

Role in Drug Discovery: A Mechanistic Perspective

The 2-pyridone-3-carboxylic acid scaffold is a versatile starting point for discovering drugs against a wide range of diseases.[3][5] Its derivatives have shown potent activity as antibacterial agents, kinase inhibitors for cancer, and antiviral compounds.[1][3][6]

Case Study: Antibacterial Potential via DNA Gyrase Inhibition

A significant application of 2-pyridone derivatives is in the development of novel antibacterial agents.[6] Certain compounds from this class have been shown to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and transcription. This mechanism is shared with the highly successful fluoroquinolone class of antibiotics.[6]

The 2-pyridone core can mimic the binding interactions of quinolones. The carbonyl oxygen and the carboxylic acid group can chelate a magnesium ion (Mg²⁺) within the enzyme's active site, which is crucial for stabilizing the enzyme-DNA complex and inhibiting its function.[6]

Caption: A typical iterative workflow for lead optimization in drug discovery.

Future Outlook and Emerging Applications